N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1-methyl-2-oxo-1,2-dihydropyridine core linked via a carboxamide bridge to a 2-(4-(dimethylamino)phenyl)-2-hydroxyethyl substituent (Fig. 1). Key structural attributes include:
- 1-Methyl group on the dihydropyridine ring, which may stabilize the keto-amine tautomer and influence metabolic stability.
- Hydroxyethyl group attached to the dimethylaminophenyl moiety, enhancing hydrogen bonding capacity and aqueous solubility.
While direct pharmacological data for this compound are unavailable, structural analogs suggest roles in targeting enzymes or receptors via hydrogen bonding and charge interactions .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-19(2)13-8-6-12(7-9-13)15(21)11-18-16(22)14-5-4-10-20(3)17(14)23/h4-10,15,21H,11H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXUFNIZEKTVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, commonly referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C17H21N3O3 and a molecular weight of 315.373 g/mol, is characterized by its unique structural features that may contribute to various pharmacological effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
- CAS Number : 1421444-36-1
- Molecular Formula : C17H21N3O3
Pharmacological Potential
Research indicates that this compound exhibits a variety of biological activities, particularly in the areas of anti-cancer , anti-inflammatory , and anti-microbial effects. Below is a summary of its notable pharmacological properties:
- Anti-Cancer Activity :
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment .
- Inhibition studies indicated that modifications to the compound could enhance its binding affinity and selectivity towards these enzymes.
-
Antimicrobial Properties :
- Preliminary assessments have suggested that this compound possesses antimicrobial activity against various pathogens, which may be attributed to its structural characteristics that facilitate interaction with microbial membranes.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in hypopharyngeal tumor cells | , |
| Enzyme Inhibition | Inhibits AChE and BuChE | |
| Antimicrobial | Exhibits activity against various pathogens |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity. For example, docking simulations revealed that specific functional groups in the compound contribute significantly to its binding affinity with target enzymes .
Scientific Research Applications
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are important targets in Alzheimer's disease treatment. Studies suggest that structural modifications can enhance the compound's binding affinity to these enzymes, potentially leading to improved therapeutic efficacy.
Antimicrobial Properties
Preliminary studies have indicated that N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide possesses antimicrobial activity against various pathogens. This property is likely attributed to its structural characteristics, which facilitate interactions with microbial membranes.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins. These studies provide insights into how structural modifications can enhance biological activity. For instance, specific functional groups within the compound significantly contribute to its binding affinity with target enzymes.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Induces apoptosis in hypopharyngeal tumor cells | |
| Enzyme Inhibition | Inhibits AChE and BuChE | |
| Antimicrobial | Exhibits activity against various pathogens |
Case Study 1: Anti-Cancer Research
In a study published by researchers at a prominent university, the compound was tested on hypopharyngeal cancer cell lines. Results showed a significant reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
Case Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays demonstrated that modifications to the compound structure could enhance its interaction with AChE and BuChE. These findings suggest potential applications in developing therapeutic agents for neurodegenerative diseases.
Comparison with Similar Compounds
Structural Features and Tautomerism
- Target vs. Compound: The hydroxyethyl and dimethylamino groups in the target compound introduce additional hydrogen bonding and solubility compared to the bromo-methylphenyl analog.
- Target vs. Compound: The hydroxyethyl chain in the target adds a polar moiety absent in the dimethylaminophenyl analog, likely enhancing solubility in polar solvents .
Physicochemical and Pharmacological Implications
- Solubility : The hydroxyethyl group in the target compound increases hydrophilicity compared to halogenated analogs.
- Bioactivity: The dimethylamino group in the target and compounds may facilitate receptor binding via charge interactions, while the hydroxyl group could enhance target affinity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Route : A modified Ullmann condensation or nucleophilic substitution can be employed. For example, reacting a chloronicotinic acid derivative with a substituted aniline (e.g., 3-bromo-2-methylaniline) in the presence of pyridine and p-toluenesulfonic acid under reflux conditions .
- Optimization : Adjust solvent polarity (e.g., methanol vs. DMF), catalyst loading (e.g., 10–15 mol%), and reaction time (12–24 hours). Monitor progress via TLC or HPLC. Purify via recrystallization (e.g., MeOH) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the crystal structure of this compound analyzed, and what structural insights are critical for understanding its reactivity?
- Methodological Answer :
- Techniques : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and hydrogen-bonding networks. For example, centrosymmetric dimers via N–H⋯O interactions stabilize the keto-amine tautomer .
- Key Insights : Planarity of the π-conjugated system (dihedral angle <10° between aromatic rings) enhances electronic delocalization, influencing redox behavior and intermolecular interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between observed spectroscopic data (e.g., NMR) and crystallographic results for tautomeric forms?
- Methodological Answer :
- Tautomer Identification : SCXRD definitively identifies the keto-amine form, while NMR may show dynamic equilibrium in solution. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to detect tautomeric shifts .
- Validation : Compare experimental IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for amide C=O) with DFT-calculated vibrational modes to confirm dominant tautomers .
Q. What strategies are effective for enhancing the compound’s bioavailability and target selectivity in pharmacological studies?
- Methodological Answer :
- Structural Modifications : Introduce hydrophilic groups (e.g., –OH, –SO3H) to improve solubility. Replace the 4-(dimethylamino)phenyl group with bioisosteres (e.g., pyridyl) to modulate logP and reduce off-target effects .
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to prioritize derivatives with optimal binding affinities .
Q. How should researchers design experiments to analyze discrepancies in biological activity across different assay models?
- Methodological Answer :
- Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times (24–72 hours), and positive controls (e.g., staurosporine for cytotoxicity).
- Data Normalization : Use Z-factor analysis to validate assay robustness and IC50 reproducibility. Cross-validate results with orthogonal techniques (e.g., SPR for binding kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
